molecular formula C17H16ClFN2O2 B2451342 (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-fluorophenyl)methanone CAS No. 1428351-00-1

(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-fluorophenyl)methanone

Cat. No. B2451342
CAS RN: 1428351-00-1
M. Wt: 334.78
InChI Key: YYENAOBWRNPDBN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound comprises a piperidine ring attached to a fluorophenyl methanone group and a chloropyridin group . The molecular weight of this compound is 346.81.

Scientific Research Applications

Synthesis and Radiolabelling

(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-fluorophenyl)methanone and its derivatives have been primarily researched in the context of synthesis and radiolabelling, particularly for use in Single Photon Emission Computerized Tomography (SPECT) as tracers. Blanckaert et al. (2007) reported the synthesis, radiolabelling, and in vivo evaluation of a compound similar in structure, intended for use as a potential SPECT tracer for the serotonin 5-HT2A receptor (Blanckaert et al., 2007). This research contributes to the understanding of psychiatric illnesses such as depression and anorexia, which are related to the malfunctioning of brain 5-HT2A receptors.

Structural and Molecular Studies

The compound's structural and molecular properties have also been studied extensively. For instance, Karthik et al. (2021) conducted thermal, optical, etching, and structural studies, along with theoretical calculations on a compound with a slightly different structural configuration. They provided insights into the molecule's geometry, intermolecular interactions, and stability at various temperatures (Karthik et al., 2021).

Antimicrobial Applications

Mallesha and Mohana (2014) synthesized a series of new oxime derivatives related to the given compound and evaluated their in vitro antibacterial and antifungal activities. This study highlighted the potential use of these compounds in addressing pathogenic bacterial and fungal strains, with some derivatives showing promising results (Mallesha & Mohana, 2014).

Neuroprotective Activities

Zhong et al. (2020) designed and synthesized aryloxyethylamine derivatives, which included structures similar to the given compound, and evaluated their neuroprotective activities. The study showed that some of these compounds provided significant protection against glutamate-induced cell death in PC12 cells, which is crucial for the development of new anti-ischemic stroke agents (Zhong et al., 2020).

Mechanism of Action

Target of Action

Related compounds have been found to interact withPCSK9 protein synthesis . PCSK9 is a protein that regulates the amount of cholesterol in the body by controlling the number of low-density lipoprotein receptors.

Mode of Action

This compound is a prodrug , which means it is converted into its active form inside the body . It is converted by liver carboxyesterase (CES1) to its zwitterionic active drug . The active drug selectively inhibits PCSK9 protein synthesis .

Biochemical Pathways

The compound affects the biochemical pathway involving PCSK9. By inhibiting PCSK9 protein synthesis, it reduces the degradation of low-density lipoprotein receptors, thereby increasing the amount of cholesterol that can be removed from the body .

Pharmacokinetics

After oral administration, it is converted to its active form in the liver. The active drug concentration in mice was found to be 33.9 μg/mL 0.5 hr post 300 mg/kg p.o. and 9.0 μg/mL in monkeys 0.5 hr post 30 mg/kg p.o .

Result of Action

The result of the compound’s action is a reduction in plasma PCSK9 levels. In humanized PCSK9 mice, plasma PCSK9 was reduced by 26/42/53% 5 hrs post 100/300/500 mg/kg p.o . This leads to an increase in the number of low-density lipoprotein receptors and a decrease in cholesterol levels.

properties

IUPAC Name

[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O2/c18-13-4-5-16(20-11-13)23-15-6-8-21(9-7-15)17(22)12-2-1-3-14(19)10-12/h1-5,10-11,15H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYENAOBWRNPDBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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